molecular formula C23H21ClN2O5S B7689918 N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide

N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide

Cat. No.: B7689918
M. Wt: 472.9 g/mol
InChI Key: UMUPBHTXGKMFNJ-UHFFFAOYSA-N
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Description

N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with a chlorobenzene ring, an ethoxy group, and a sulfamoyl group attached to an acetylphenyl moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Properties

IUPAC Name

N-[5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl]-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S/c1-3-31-22-11-10-20(14-21(22)25-23(28)17-7-4-8-18(24)12-17)32(29,30)26-19-9-5-6-16(13-19)15(2)27/h4-14,26H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUPBHTXGKMFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 3-acetylphenylamine to form 3-acetylphenylsulfonamide.

    Coupling Reaction: The intermediate is then coupled with 2-ethoxy-5-nitrobenzoic acid under acidic conditions to form the corresponding sulfonamide.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Amidation: The final step involves the reaction of the amine with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group in the intermediate stages can be reduced to an amine using hydrogenation.

    Substitution: The chlorine atom on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group is known to interact with active sites of enzymes, while the benzamide core can facilitate binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide
  • N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}benzamide

Uniqueness

N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}-3-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which can enhance its binding affinity and specificity towards certain molecular targets. The ethoxy group also contributes to its solubility and bioavailability, making it a promising candidate for further research and development.

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